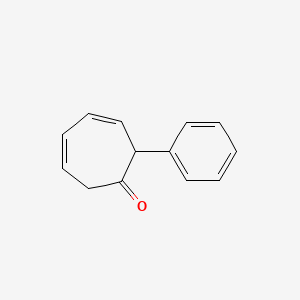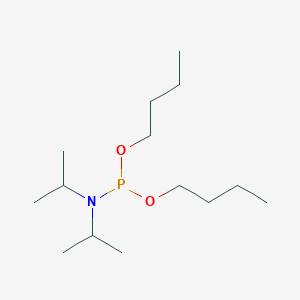
Dibutyl diisopropylamidophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl diisopropylamidophosphite is an organophosphorus compound with the chemical formula C14H32NO2P
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl diisopropylamidophosphite can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of diisopropylamine with dibutyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dibutyl diisopropylamidophosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl diisopropylamidophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which dibutyl diisopropylamidophosphite exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutyl diisopropylamidophosphite include:
- Dibutyl phosphite
- Diisopropyl phosphite
- Dibutyl diethylamidophosphite
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
63815-59-8 |
|---|---|
Molecular Formula |
C14H32NO2P |
Molecular Weight |
277.38 g/mol |
IUPAC Name |
N-dibutoxyphosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H32NO2P/c1-7-9-11-16-18(17-12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |
InChI Key |
KWVQJBGCEDXCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(N(C(C)C)C(C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


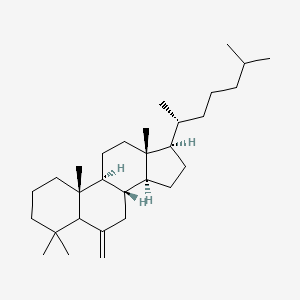
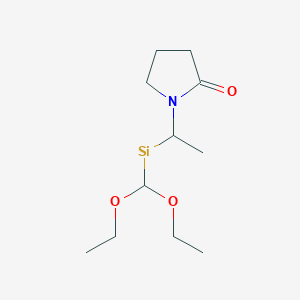
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)



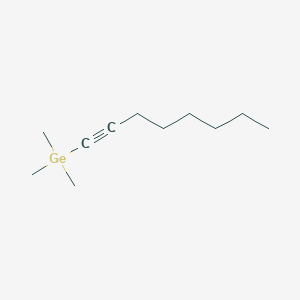
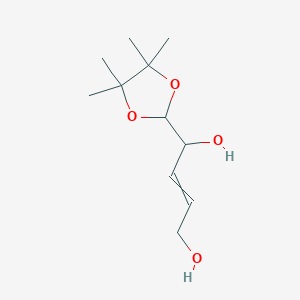


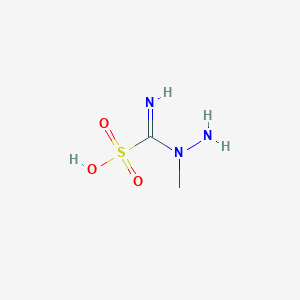
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
